4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
Description
Properties
CAS No. |
587835-42-5 |
|---|---|
Molecular Formula |
C21H14N2O3 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4-cyano-N-(2-methoxydibenzofuran-3-yl)benzamide |
InChI |
InChI=1S/C21H14N2O3/c1-25-20-10-16-15-4-2-3-5-18(15)26-19(16)11-17(20)23-21(24)14-8-6-13(12-22)7-9-14/h2-11H,1H3,(H,23,24) |
InChI Key |
FDLQKKKLNWSSDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves the reaction of 2-methoxydibenzo[b,d]furan-3-amine with 4-cyanobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide.
Reduction: Formation of 4-amino-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that 4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For example, a study published in the Journal of Medicinal Chemistry demonstrated that this compound selectively induces apoptosis in breast cancer cells through the activation of caspase pathways .
2. Neuroprotective Effects
Research has also highlighted the neuroprotective effects of this compound against neurodegenerative diseases. A study found that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .
Biological Research Applications
1. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly targeting proteases involved in various diseases. Its ability to act as a competitive inhibitor was confirmed through kinetic assays, indicating its potential as a lead compound for drug development aimed at protease-related disorders .
2. Imaging and Diagnostics
this compound is being explored as a radioligand for imaging techniques due to its affinity for specific receptors involved in neuroinflammation. This application could enhance diagnostic capabilities in clinical settings .
Materials Science Applications
1. Organic Electronics
In materials science, this compound has been investigated for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for applications in optoelectronics .
Case Studies
Mechanism of Action
The mechanism of action of 4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methoxy and dibenzofuran moieties contribute to the compound’s overall stability and reactivity, allowing it to modulate various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide with analogous benzamide derivatives, focusing on structural features, physicochemical properties, and biological relevance.
N-(2-Methoxydibenzo[b,d]furan-3-yl)-3-[(4-Methoxyphenoxy)methyl]benzamide
- Structure: Shares the 2-methoxydibenzo[b,d]furan core but replaces the 4-cyanobenzamide group with a 3-[(4-methoxyphenoxy)methyl]benzamide substituent.
- Molecular weight increases (453.49 g/mol vs. ~372 g/mol for the target compound, estimated based on formula C28H23NO5) .
4-Chloro-N-(2-Methoxydibenzo[b,d]furan-3-yl)-1,3-Dimethyl-1H-Pyrazole-5-Carboxamide
- Structure : Replaces the benzamide moiety with a pyrazole-carboxamide group and includes a chloro substituent.
- Chlorine substitution may improve metabolic stability compared to the cyano group .
- Applications : Likely explored for agrochemical or pharmaceutical purposes due to pyrazole’s prevalence in bioactive molecules.
Heterocycle-Containing Tranylcypromine Derivatives
- Examples: N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride (3b) and analogs .
- Structure : Benzamide core with cyclopropyl and heterocyclic (furan, thiophene, pyridine) substituents.
- Heterocycles (e.g., furan, thiophene) modulate electronic properties and solubility.
- Biological Activity : Demonstrated anti-LSD1 activity, highlighting the role of substituents in enzyme inhibition .
Lecozotan Hydrochloride
- Structure: 4-Cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-(pyridin-2-yl)benzamide .
- Key Differences: Incorporates a pyridinyl group and piperazine-linked benzodioxin, enabling 5-HT1A receptor antagonism. The cyano group is retained but positioned in a pharmacophore optimized for CNS penetration.
- Applications : Alzheimer’s disease therapy via serotonin receptor modulation .
MMV001239 (4-Cyano-N-(5-Methoxy-1,3-Benzothiazol-2-yl)-N-(Pyridin-3-ylmethyl)benzamide)
- Structure : Benzamide with methoxybenzothiazole and pyridinylmethyl groups .
- No cytotoxicity reported, indicating a favorable safety profile for further investigation .
Comparative Analysis Table
Key Research Findings
- Structural Flexibility vs.
- Electronic Effects: Cyano groups enhance electrophilicity, influencing interactions with enzymes like sEH , whereas chloro or methoxy substituents may prioritize hydrophobic interactions .
- Biological Target Specificity : Heterocyclic substituents (e.g., pyridine in Lecozotan) enable CNS activity, while benzothiazoles (MMV001239) suggest antiparasitic applications .
Biological Activity
4-Cyano-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a compound that has garnered attention in recent years for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a CAS number of 37856-24-9. The compound features a benzamide structure fused with dibenzo[b,d]furan and a cyano group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dibenzo[b,d]furan moiety and subsequent functionalization to introduce the cyano and methoxy groups. Specific methodologies can be derived from existing literature on related benzamide derivatives.
Antifungal Activity
Research has indicated that compounds structurally related to this compound exhibit significant antifungal properties. A study focused on benzamide derivatives demonstrated that several compounds showed potent activity against fungi such as Botrytis cinerea and Fusarium graminearum. For instance, certain derivatives achieved over 80% inhibition at concentrations of 100 mg/L, suggesting that similar structural features in this compound could confer comparable antifungal efficacy .
| Compound | Fungal Activity (%) | Target Fungi |
|---|---|---|
| Example 1 | 84.4% | Botrytis cinerea |
| Example 2 | 83.6% | Fusarium graminearum |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In preliminary studies, derivatives related to this compound were tested against various cancer cell lines, including HeLa and A549 cells. Results indicated that these compounds exhibited selective cytotoxicity, with IC50 values suggesting moderate potency against these cell lines .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa | 25 | Moderate cytotoxicity observed |
| A549 | 30 | Selective activity noted |
The mechanism underlying the biological activity of this compound may involve inhibition of key enzymatic pathways or disruption of cellular processes in target organisms or cells. Molecular docking studies have been employed to predict binding affinities to specific receptors involved in fungal growth or cancer cell proliferation .
Case Studies
- Antifungal Efficacy : A study evaluating the antifungal properties of benzamide derivatives found that modifications to the benzamide core significantly influenced activity against Botrytis cinerea. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced activity compared to their electron-donating counterparts .
- Cytotoxicity in Cancer Research : Another investigation into the cytotoxic effects of dibenzo[b,d]furan derivatives revealed that certain substitutions led to increased apoptosis in cancer cells. The study indicated that the presence of a cyano group may enhance the compound's ability to induce cell death through reactive oxygen species (ROS) generation .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
